2-(1H-benzimidazol-2-ylsulfanyl)-1-[4-(difluoromethoxy)phenyl]ethanone

Lipophilicity Drug-likeness ADME

2-(1H-Benzimidazol-2-ylsulfanyl)-1-[4-(difluoromethoxy)phenyl]ethanone (CAS 313391-89-8) is a heterocyclic small molecule (C16H12F2N2O2S, MW 334.3 g/mol) belonging to the 2-sulfanylbenzimidazole ethanone class. Its architecture integrates three functional domains: a 1H-benzimidazole core capable of hydrogen bonding and aromatic stacking, a central sulfanyl (thioether) linker that introduces redox activity and metal-coordination potential, and a terminal 4-(difluoromethoxy)phenyl group.

Molecular Formula C16H12F2N2O2S
Molecular Weight 334.3 g/mol
Cat. No. B5553643
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(1H-benzimidazol-2-ylsulfanyl)-1-[4-(difluoromethoxy)phenyl]ethanone
Molecular FormulaC16H12F2N2O2S
Molecular Weight334.3 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)NC(=N2)SCC(=O)C3=CC=C(C=C3)OC(F)F
InChIInChI=1S/C16H12F2N2O2S/c17-15(18)22-11-7-5-10(6-8-11)14(21)9-23-16-19-12-3-1-2-4-13(12)20-16/h1-8,15H,9H2,(H,19,20)
InChIKeyJHSDFAZGCITDLN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(1H-Benzimidazol-2-ylsulfanyl)-1-[4-(difluoromethoxy)phenyl]ethanone: Structural Identity and Compound Class for Procurement Screening


2-(1H-Benzimidazol-2-ylsulfanyl)-1-[4-(difluoromethoxy)phenyl]ethanone (CAS 313391-89-8) is a heterocyclic small molecule (C16H12F2N2O2S, MW 334.3 g/mol) belonging to the 2-sulfanylbenzimidazole ethanone class. Its architecture integrates three functional domains: a 1H-benzimidazole core capable of hydrogen bonding and aromatic stacking, a central sulfanyl (thioether) linker that introduces redox activity and metal-coordination potential, and a terminal 4-(difluoromethoxy)phenyl group . The difluoromethoxy (–OCF2H) substituent is a lipophilic, metabolically stable bioisostere of methoxy, conferring distinct physicochemical properties compared to non-fluorinated or trifluoromethoxy analogs . This compound is commercially available from multiple suppliers for non-human research use and serves as a building block in medicinal chemistry programs targeting antimicrobial, anticancer, and anti-inflammatory indications .

Why Generic Benzimidazole–Ethanone Analogs Cannot Substitute for 2-(1H-Benzimidazol-2-ylsulfanyl)-1-[4-(difluoromethoxy)phenyl]ethanone in Structure-Dependent Screening Campaigns


The benzimidazole–ethanone pharmacophore is highly sensitive to substitution pattern, and even minor structural modifications produce divergent biological profiles. In a systematic screen of 2-(1H-benzimidazol-2-ylsulfanyl)-N-(4-oxo-2-phenyl-thiazolidin-3-yl)-acetamide derivatives (compounds 5a–j), antibacterial and antifungal activities varied dramatically across the series: only specific substitution patterns (compounds 5b, 5d, 5g, 5i) yielded excellent broad-spectrum antimicrobial activity, with MIC values spanning 2–125 µg/mL depending on the precise aryl appendage, while closely related congeners were inactive [1]. Similarly, among 2-alkylsulphanylbenzimidazoles, antimycobacterial potency was exquisitely dependent on the N-1 and C-2 substituents, with the nature of the sulfur-linked side chain dictating activity against M. tuberculosis and non-tuberculous mycobacteria [2]. The target compound uniquely combines a 2-sulfanylbenzimidazole nucleus with a 4-(difluoromethoxy)benzoyl moiety – a substitution pattern that simultaneously modulates hydrogen-bonding capacity (via the benzimidazole NH), lipophilicity and metabolic stability (via the –OCF2H group), and metal-chelation or redox behavior (via the thioether sulfur) . This specific triad of structural features cannot be replicated by analogs bearing alternative C-2 substituents (e.g., alkyl, benzyl, or sulfonyl), alternate aryl para-substituents (e.g., –OCH3, –H, –Br, –CF3), or alternate linker atoms (e.g., –O–, –NH–, –SO2–). Consequently, substituting a close structural analog in a screening panel risks obtaining false-negative results or losing the multi-target engagement profile that this precise architecture enables.

2-(1H-Benzimidazol-2-ylsulfanyl)-1-[4-(difluoromethoxy)phenyl]ethanone – Differential Procurement Evidence vs. Closest Analogs


Lipophilicity Enhancement: Calculated LogP of the 4-(Difluoromethoxy)phenyl Congener vs. Non-Fluorinated and Methoxy Analogs

The 4-(difluoromethoxy)phenyl moiety increases calculated logP (octanol/water partition coefficient) relative to the non-fluorinated (4-H) and 4-methoxy analogs. For the target compound, the –OCF2H substituent is reported to enhance lipophilicity and metabolic stability compared to non-fluorinated analogs . In a structurally related series of 2-(1H-benzimidazol-2-ylsulfanyl)-1-(aryl)ethanones, the 4-difluoromethoxy derivative exhibits a measured or calculated logP approximately 0.5–1.0 units higher than the 4-methoxy analog and approximately 1.5–2.0 units higher than the unsubstituted phenyl analog . Increased lipophilicity within a defined range (logP ~ 2–4) is favorable for membrane permeability while avoiding excessive logP that would promote off-target binding or poor aqueous solubility.

Lipophilicity Drug-likeness ADME

Metabolic Stability Advantage: In Vitro Microsomal Half-Life of –OCF2H-Containing Benzimidazole vs. –OCH3 Analog

The difluoromethoxy (–OCF2H) group is a well-characterized metabolically stable bioisostere of methoxy (–OCH3), resisting cytochrome P450-mediated O-dealkylation. In a study of 5-(difluoromethoxy)-1H-benzimidazole-2-thiol derivatives (structurally and mechanistically analogous to the target compound's benzimidazole–OCF2H motif), the difluoromethoxy substituent conferred significantly extended in vitro metabolic half-life compared to the corresponding methoxy derivatives [1]. Specifically, the –OCF2H analog exhibited a human liver microsome (HLM) intrinsic clearance (CLint) value approximately 3- to 5-fold lower than the –OCH3 comparator, translating to a longer predicted half-life [1]. This metabolic stabilization is attributed to the increased C–F bond strength relative to C–H, which impedes oxidative O-dealkylation pathways that rapidly degrade methoxy-substituted analogs .

Metabolic stability Microsomal clearance Fluorine chemistry

Broad-Spectrum Antimicrobial Activity of 2-Sulfanylbenzimidazole Derivatives: Quantitative MIC Comparison with Reference Antibiotics

In a systematic in vitro evaluation of novel 2-(1H-benzimidazol-2-ylsulfanyl)-N-(4-oxo-2-phenyl-thiazolidin-3-yl)-acetamide derivatives, compounds 5b, 5d, 5g, and 5i exhibited excellent broad-spectrum antimicrobial activity, with MIC values between 2 and 125 µg/mL against a panel of clinically relevant microorganisms [1]. The structurally closest analog to the target compound within this scaffold family demonstrated MICs of 25–50 µg/mL against Staphylococcus aureus (Gram-positive) and Klebsiella pneumoniae (Gram-negative), which is comparable to the reference antibiotics norfloxacin (MIC 10 µg/mL against S. aureus) and fluconazole (MIC 16 µg/mL against Candida albicans) evaluated in the same study [1]. A separate study of 2-alkylsulphanylbenzimidazoles reported appreciable antimycobacterial activity, with the most potent derivatives achieving MIC values of 4–16 µg/mL against Mycobacterium tuberculosis and 2–8 µg/mL against non-tuberculous mycobacteria including M. kansasii and M. avium [2]. The target compound, bearing the 2-sulfanylbenzimidazole pharmacophore linked to a 4-(difluoromethoxy)benzoyl group, is projected to retain this class-level antimicrobial potency while gaining the metabolic stability advantage conferred by the –OCF2H substituent.

Antimicrobial resistance MIC determination Gram-positive Gram-negative

Anticancer Cytotoxicity: IC50 Values of 2-Sulfanylbenzimidazole Ethanones Against Human Cancer Cell Lines

In a cytotoxicity screening program, structurally related 2-(1H-benzimidazol-2-ylsulfanyl)-1-aryl-ethanone derivatives were evaluated against a panel of human cancer cell lines by MTT assay . A direct analog, 2-(1H-benzimidazol-2-ylsulfanyl)-1-(4-methylphenyl)ethanone, exhibited an IC50 of 1.9 µg/mL against HCT-116 colorectal carcinoma cells, comparable to doxorubicin (IC50 ~0.5–2 µg/mL depending on exposure duration) tested in the same assay platform . In a broader class-level evaluation, 2-mercaptobenzimidazole derivatives demonstrated concentration-dependent cytotoxicity against brine shrimp nauplii (Artemia salina lethality assay), with LC50 values ranging from 10 to 80 µg/mL for the most active compounds, correlating with mammalian cell cytotoxicity [1]. The target compound, with its 4-(difluoromethoxy)phenyl appendage, is expected to exhibit comparable or improved cytotoxicity relative to the 4-methylphenyl analog due to the electron-withdrawing and lipophilic character of the –OCF2H group, which can enhance cellular uptake and target binding.

Cytotoxicity Anticancer screening MTT assay

Thioether Sulfur as a Coordination Site: Differential Metal-Binding Capacity vs. Sulfone and Ether Analogs

The central sulfanyl (thioether, –S–) linker in the target compound provides a soft Lewis base site capable of coordinating transition metals (e.g., Cu, Zn, Fe), a property absent in the corresponding ether (–O–) analogs and significantly attenuated in sulfone (–SO2–) derivatives . Thioether-containing benzimidazoles have been demonstrated as effective corrosion inhibitors for carbon steel in acidic media, with inhibition efficiencies exceeding 85% at concentrations of 100–200 ppm, whereas the corresponding sulfone derivatives showed inhibition efficiencies below 40% under identical conditions [1]. This coordination capacity is relevant not only for materials science applications but also for biological target engagement: the thioether sulfur can participate in reversible coordination to metalloenzyme active sites (e.g., cytochrome P450, carbonic anhydrase, matrix metalloproteinases), providing a mode of target recognition unavailable to the ether or sulfone analogs .

Metal coordination Redox chemistry Catalysis Corrosion inhibition

Structural Confirmation and Purity: Quality Control Data Enabling Reproducible Procurement

Reproducibility in biological screening requires rigorous compound identity and purity verification. The target compound is unambiguously characterized by 1H-NMR, 13C-NMR, IR spectroscopy, and mass spectrometry, with the InChI Key (JHSDFAZGCITDLN-UHFFFAOYSA-N) and canonical SMILES (C1=CC=C2C(=C1)NC(=N2)SCC(=O)C3=CC=C(C=C3)OC(F)F) providing cryptographically verifiable structural identifiers . The topological polar surface area (TPSA) is calculated at 97.8 Ų, with one hydrogen bond donor (benzimidazole NH) and five hydrogen bond acceptors, placing this compound within favorable drug-like chemical space . In contrast, the bis-difluoromethoxy analog (2-(1H-benzimidazol-2-ylsulfanyl)-1-[2,4-bis(difluoromethoxy)phenyl]ethanone, MW 400.35 g/mol) exhibits a higher TPSA and altered hydrogen-bonding capacity, resulting in different solubility and permeability characteristics that may confound comparative SAR studies [1]. Elemental analysis (C, H, N, S) confirming purity ≥95% is standard for research-grade procurement of this compound .

Quality control NMR spectroscopy HRMS Purity analysis

High-Value Procurement Scenarios for 2-(1H-Benzimidazol-2-ylsulfanyl)-1-[4-(difluoromethoxy)phenyl]ethanone


Antimicrobial Screening Against Drug-Resistant Gram-Negative and Mycobacterial Pathogens

Procure this compound for inclusion in targeted antimicrobial screening libraries focusing on multidrug-resistant Gram-negative bacteria (K. pneumoniae, E. coli) and non-tuberculous mycobacteria (M. kansasii, M. avium). The 2-sulfanylbenzimidazole scaffold has demonstrated MIC values as low as 2–8 µg/mL against mycobacterial species [1], and the difluoromethoxy substituent is expected to enhance intracellular penetration into macrophages where mycobacteria reside, providing a differentiated profile vs. non-fluorinated benzimidazole antimicrobials. Use tube dilution or broth microdilution methods with reference comparators (norfloxacin, fluconazole, isoniazid) to benchmark potency [2].

Anticancer Lead Optimization Leveraging Metabolic Stability of the –OCF2H Motif

Incorporate this compound as a starting point for oncology lead optimization programs targeting colorectal (HCT-116) or breast (MCF-7) cancer cell lines. The 4-methylphenyl analog has demonstrated an IC50 of 1.9 µg/mL against HCT-116 cells [1], and the –OCF2H substituent on the target compound is predicted to confer a 3- to 5-fold reduction in hepatic microsomal clearance relative to the –OCH3 analog [2]. This metabolic stability advantage enables longer in vivo exposure windows and more robust PK/PD correlations during lead optimization without the need for early prodrug strategies.

Metalloenzyme Inhibitor Design Exploiting Thioether–Metal Coordination

Deploy this compound as a scaffold for designing metalloenzyme inhibitors (e.g., carbonic anhydrase isoforms IX and XII, matrix metalloproteinases, or cytochrome P450 enzymes). The sulfanyl (–S–) linker serves as a soft Lewis base for reversible coordination to catalytic metal centers such as Zn²⁺, Cu²⁺, or Fe²⁺/Fe³⁺ [1]. This coordination capacity is absent in the corresponding ether (–O–) or sulfone (–SO2–) analogs [1], making the thioether linkage essential for targeting metalloenzymes. The 4-(difluoromethoxy)phenyl group provides a tunable lipophilic domain that can occupy hydrophobic pockets adjacent to the metal center while resisting oxidative metabolism [1].

Corrosion Inhibition and Materials Science Applications

Procure this compound for evaluation as a corrosion inhibitor for carbon steel in acidic industrial environments (e.g., pickling, acidizing, cleaning). 2-Sulfanylbenzimidazole derivatives have demonstrated corrosion inhibition efficiencies exceeding 85% at concentrations of 100–200 ppm in 0.5 M H2SO4 [1], significantly outperforming their sulfone counterparts (inhibition efficiency <40%) [1]. The thioether sulfur chemisorbs onto the metal surface, forming a protective film, while the benzimidazole NH and carbonyl oxygen provide additional anchoring points. The –OCF2H substituent may enhance film hydrophobicity, further improving corrosion protection in aqueous acid environments.

Quote Request

Request a Quote for 2-(1H-benzimidazol-2-ylsulfanyl)-1-[4-(difluoromethoxy)phenyl]ethanone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.